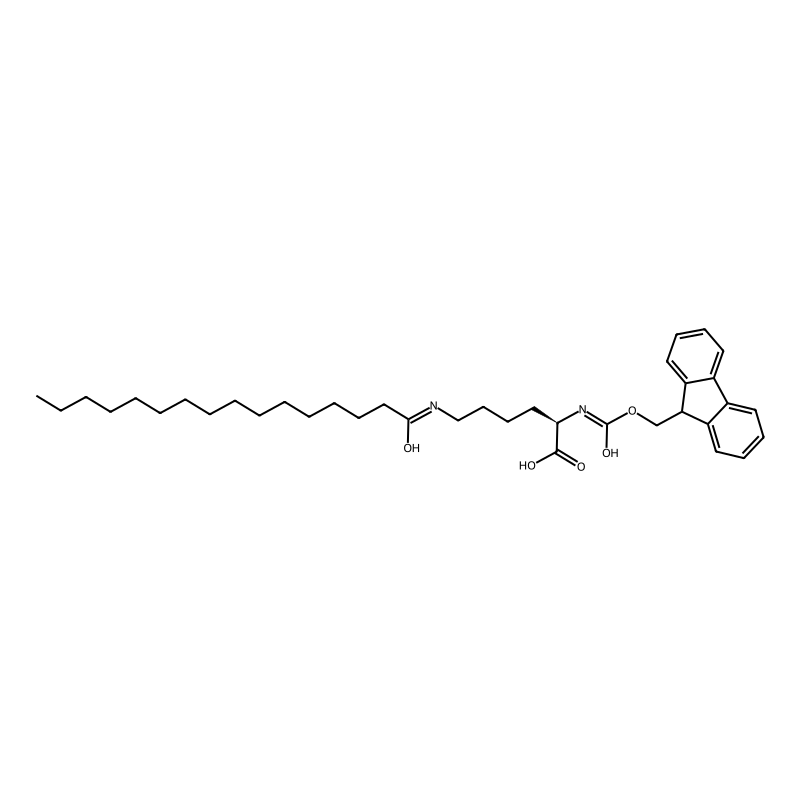

Fmoc-d-lys(palm)-oh

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Solid-Phase Peptide Synthesis (SPPS)

- Fmoc-d-Lys(palm)-oh is a building block for peptides containing D-Lysine with a palmitoyl side chain attached.

- SPPS is a technique for creating peptides, which are chains of amino acids. Peptides play a vital role in biological processes .

- By incorporating Fmoc-d-Lys(palm)-oh into the peptide chain, researchers can introduce specific properties, such as altered folding or targeting to cell membranes due to the presence of the palmitoyl group .

Applications in Studying Protein-Protein Interactions

- Peptides containing D-Lys(palm) can be used as probes to study protein-protein interactions .

- The palmitoyl group can anchor the peptide to cell membranes, allowing researchers to investigate how proteins interact with each other on the cell surface .

Liraglutide Analogs

- Fmoc-d-Lys(palm)-oh is a relevant building block for synthesizing analogs of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used as a medication .

- By replacing the L-Lysine with D-Lysine and adding a palmitoyl group, researchers can create modified Liraglutide analogs with potentially altered properties, such as increased potency or longer duration of action .

Fmoc-d-lys(palm)-oh, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-palmitoyl-D-lysine, is a modified amino acid derivative of lysine. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a palmitoyl group attached to the side chain of the lysine residue. The Fmoc group is widely utilized in peptide synthesis to protect the amino group, while the palmitoyl group, derived from palmitic acid, enhances the compound's hydrophobicity and affinity for lipid membranes. The molecular formula of Fmoc-d-lys(palm)-oh is C₃₇H₅₄N₂O₅, with a molecular weight of approximately 606.84 g/mol .

- Potential irritant: Organic compounds can irritate skin and eyes. Wear gloves and safety glasses when handling.

- Potential respiratory irritant: Avoid inhalation of dust or aerosols.

- Proper disposal: Follow institutional guidelines for disposal of chemical waste.

- Deprotection: The Fmoc group can be removed using piperidine or 4-methylpiperidine in dimethylformamide (DMF).

- Acylation: The introduction of the palmitoyl group occurs through acylation reactions.

- Coupling: Formation of peptide bonds is facilitated using coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) .

Common Reagents and Conditions- Deprotection: Piperidine or 4-methylpiperidine in DMF.

- Coupling: HBTU and DIPEA in DMF.

- Palmitoylation: Palmitic acid or its activated derivatives are used for introducing the palmitoyl group.

The major product resulting from these reactions is a fully protected peptide with specific modifications, which can be cleaved from the resin after deprotection to yield the final product.

Fmoc-d-lys(palm)-oh exhibits significant biological activity due to its structural modifications. The hydrophobic palmitoyl group facilitates interactions with lipid membranes, enhancing the stability and membrane affinity of peptides and proteins. This property makes it particularly valuable in studying protein-lipid interactions and membrane dynamics. Additionally, it has potential applications in drug delivery systems, where increased membrane affinity can improve bioavailability and targeting capabilities .

The synthesis of Fmoc-d-lys(palm)-oh typically employs solid-phase peptide synthesis (SPPS). The process can be summarized as follows:

- Attachment to Resin: The C-terminal amino acid is covalently attached to a solid support resin via its carboxyl group.

- Fmoc Protection: The amino group of the lysine residue is protected using the Fmoc group.

- Coupling: Sequential coupling of additional amino acids occurs using appropriate coupling reagents.

- Palmitoylation: The palmitoyl group is introduced through acylation.

- Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and deprotected to yield Fmoc-d-lys(palm)-oh .

Fmoc-d-lys(palm)-oh has diverse applications across various fields:

- Chemistry: It serves as a building block for synthesizing peptides and proteins, particularly those that interact with membranes.

- Biology: This compound aids in studying protein-lipid interactions and membrane dynamics, contributing to our understanding of cellular processes.

- Medicine: It shows promise in drug delivery systems, where its hydrophobic properties can enhance the incorporation of peptides into lipid-based vehicles.

- Industry: Fmoc-d-lys(palm)-oh is utilized in developing novel biomaterials and hydrogels for applications in tissue engineering and regenerative medicine .

Studies involving Fmoc-d-lys(palm)-oh focus on its interactions with lipid membranes and proteins. The hydrophobic nature imparted by the palmitoyl group allows for enhanced membrane insertion and stability of peptides. This characteristic is crucial for investigating membrane-associated processes and developing lipid-based delivery systems that improve therapeutic efficacy .

Several compounds share structural similarities with Fmoc-d-lys(palm)-oh:

Uniqueness

The presence of the palmitoyl group distinguishes Fmoc-d-lys(palm)-oh from its analogs by significantly enhancing its hydrophobicity and membrane affinity. This modification enables its unique utility in studying membrane-associated processes and developing lipid-based delivery systems, making it particularly valuable in both research and therapeutic contexts .

Molecular Configuration Analysis

Fluorenylmethoxycarbonyl-D-lysine(palmitoyl)-OH represents a complex amino acid derivative with the molecular formula C₃₇H₅₄N₂O₅ and a molecular weight of 606.84 grams per mole [2]. The compound bears the Chemical Abstracts Service registry number 1301706-55-7, establishing its unique chemical identity in scientific databases [2]. The structural configuration encompasses three distinct molecular domains: the fluorenylmethoxycarbonyl protecting group at the amino terminus, the D-lysine backbone providing the central amino acid framework, and the palmitoyl modification attached to the epsilon amino group of the lysine side chain [2].

The molecular architecture exhibits a linear arrangement with the sixteen-carbon palmitoyl chain extending from the lysine side chain, creating a significant hydrophobic domain within the otherwise polar amino acid structure [2]. The presence of multiple functional groups including carboxylic acid, amide, and amine functionalities contributes to the compound's complex chemical behavior and solubility characteristics [2]. The structural complexity is further enhanced by the presence of the fluorenyl ring system, which introduces aromatic character and significant steric bulk to the molecule [12].

| Property | Value |

|---|---|

| Chemical Formula | C₃₇H₅₄N₂O₅ |

| Molecular Weight | 606.84 g/mol |

| Chemical Abstracts Service Number | 1301706-55-7 |

| SMILES Notation | CCCCCCCCCCCCCCCC(NCCCCC@HNC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=O |

| Functional Groups | Carboxylic acid, amide, amine |

| Solubility | N,N-dimethylformamide soluble, limited water solubility |

D-Lysine Stereochemical Considerations

The stereochemical configuration of the lysine residue in fluorenylmethoxycarbonyl-D-lysine(palmitoyl)-OH follows the D-configuration at the alpha carbon, establishing the R-absolute configuration according to the Cahn-Ingold-Prelog system [13] [20]. This stereochemical arrangement places the amino acid in the less common D-enantiomeric form, which differs fundamentally from the predominant L-lysine found in natural protein synthesis [13] [20]. The D-configuration results in a dextrorotatory optical activity, causing clockwise rotation of plane-polarized light when the compound is dissolved in appropriate solvents [19] [22].

The stereochemical implications extend beyond simple optical activity to encompass significant biological and chemical consequences [21]. D-amino acids, including D-lysine derivatives, demonstrate markedly different enzymatic recognition patterns compared to their L-counterparts, typically showing reduced susceptibility to proteolytic degradation [13] [21]. This stereochemical difference results from the altered three-dimensional arrangement of substituents around the chiral alpha carbon, which affects molecular recognition by biological systems [21] [22].

The conformational preferences of D-lysine differ substantially from L-lysine due to the inverted stereochemistry at the alpha carbon [15] [22]. These conformational differences influence the compound's behavior in crystalline states and solution conformations, affecting intermolecular interactions and supramolecular assembly patterns [15]. The stereochemical configuration also impacts the compound's taste properties, with D-amino acids generally exhibiting sweet taste characteristics in contrast to the typically tasteless nature of L-amino acids [19] [13].

Fluorenylmethoxycarbonyl Protecting Group Properties

The fluorenylmethoxycarbonyl protecting group represents a sophisticated base-labile protecting system widely employed in peptide synthesis applications [12] [6]. The protecting group consists of a fluorenyl ring system connected through a methoxycarbonyl linker to the amino group, providing exceptional stability under acidic conditions while remaining selectively removable under basic conditions [12] [6]. The fluorenyl component contributes significant aromatic character and steric bulk, effectively shielding the protected amino group from unwanted chemical reactions [6] [12].

The fluorenylmethoxycarbonyl group exhibits remarkable stability toward acid hydrolysis, being approximately 6,000 times more stable than trityl protecting groups under acidic conditions [23]. This exceptional acid stability stems from the unique electronic properties of the fluorenyl ring system, which stabilizes the carbocation intermediate through resonance delocalization [23]. The protecting group demonstrates selective removal under basic conditions, particularly with piperidine treatment, which forms stable adducts with the dibenzofulvene byproduct [12] [6].

The optical properties of the fluorenylmethoxycarbonyl group provide additional analytical advantages through strong ultraviolet absorption characteristics [6] [12]. This ultraviolet activity enables convenient monitoring of deprotection reactions and quantitative analysis of protected amino acid derivatives [6]. The protecting group's compatibility with solid-phase peptide synthesis methodologies makes it particularly valuable for automated peptide synthesis applications [6] [17].

| Protecting Group Property | Characteristic |

|---|---|

| Acid Stability | 6,000 times more stable than trityl groups |

| Base Sensitivity | Removable with piperidine |

| Optical Activity | Strong ultraviolet absorption |

| Steric Effect | Significant bulk prevents epimerization |

| Removal Byproduct | Dibenzofulvene |

| Synthetic Compatibility | Solid-phase peptide synthesis |

Palmitoyl Side Chain Characteristics

The palmitoyl modification attached to the epsilon amino group of the lysine side chain consists of a sixteen-carbon saturated fatty acid chain, providing significant hydrophobic character to the otherwise polar amino acid structure [11] [10]. The palmitoyl group, derived from palmitic acid, represents one of the most abundant saturated fatty acids in biological systems and serves as an effective lipidation modification for amino acid and peptide derivatives [9] [10]. The long aliphatic chain adopts extended conformations in solution, contributing to the compound's amphiphilic properties [11] [16].

The palmitoyl chain demonstrates preferential binding interactions with serum albumin and other plasma proteins, significantly enhancing the compound's pharmacokinetic properties [10]. Studies have shown that palmitoyl conjugation increases binding affinity to human serum albumin by more than 150-fold compared to unmodified compounds [10]. The hydrophobic nature of the palmitoyl chain facilitates membrane interactions and cellular uptake processes, making it valuable for drug delivery applications [10] [3].

The conformational characteristics of the palmitoyl chain reveal predominantly extended configurations with occasional gauche conformations, particularly around the C4-C5 bond region [16]. These conformational preferences influence the compound's crystal packing arrangements and intermolecular interactions in solid-state structures [16]. The palmitoyl modification also affects the compound's solubility profile, reducing water solubility while enhancing solubility in organic solvents and lipid environments [10] [2].

Comparative Analysis with L-Isomer

The comparative analysis between fluorenylmethoxycarbonyl-D-lysine(palmitoyl)-OH and its hypothetical L-isomer reveals fundamental differences in stereochemical, biological, and physicochemical properties [13] [19] [21]. The most apparent distinction lies in the optical activity, with the D-isomer exhibiting dextrorotatory behavior while the L-isomer would demonstrate levorotatory characteristics [19] [22]. This optical difference reflects the underlying stereochemical inversion at the alpha carbon, resulting in mirror-image molecular configurations [19] [20].

Biological activity profiles differ substantially between D- and L-amino acid derivatives, with D-forms typically showing reduced enzymatic recognition and altered metabolic pathways [13] [21]. The D-configuration provides enhanced resistance to proteolytic degradation, a property that has proven valuable in pharmaceutical applications where extended biological half-life is desired [13] [21]. Enzymatic systems demonstrate preferential recognition of L-amino acids due to evolutionary adaptation to natural protein structures [13] [20].

Taste characteristics also distinguish the two enantiomers, with D-amino acids generally exhibiting sweet taste properties in contrast to the typically tasteless nature of L-amino acids [13] [19]. The conformational preferences of the two isomers differ significantly, affecting their behavior in crystalline states and solution conformations [15] [21]. These conformational differences influence intermolecular interactions and supramolecular assembly patterns in solid-state structures [15] [17].

| Characteristic | L-Isomer | D-Isomer |

|---|---|---|

| Stereochemistry | S-configuration | R-configuration |

| Optical Rotation | Levorotatory | Dextrorotatory |

| Biological Activity | High biological activity | Reduced biological activity |

| Proteolytic Stability | Susceptible to proteolysis | Resistant to proteolysis |

| Taste Properties | Typically tasteless | Often sweet taste |

| Metabolic Pathway | Standard metabolic pathways | Alternative pathways |

| Enzymatic Recognition | Recognized by enzymes | Limited enzyme recognition |

| Conformational Preference | Natural conformations | Alternative conformations |

Crystal Structure and Conformational Analysis

The crystal structure and conformational analysis of fluorenylmethoxycarbonyl-D-lysine(palmitoyl)-OH requires consideration of the complex interplay between the three major structural domains: the fluorenylmethoxycarbonyl protecting group, the D-lysine backbone, and the palmitoyl side chain modification [17] [26]. Crystal structure determination of amino acid derivatives typically involves X-ray crystallographic methods, with successful structure elucidation depending on crystal quality and diffraction characteristics [26] [27]. The presence of the bulky fluorenylmethoxycarbonyl group and the flexible palmitoyl chain creates significant conformational complexity that influences crystal packing arrangements [17] [26].

Conformational analysis reveals that the fluorenylmethoxycarbonyl group adopts specific orientations that minimize steric interactions while maximizing stabilizing forces [17] [23]. The protecting group's bulky nature forces the compound to adopt conformations where the dihedral angle between the carbonyl group and the alpha hydrogen approaches 0° or 180°, preventing epimerization at the stereogenic center [23]. The palmitoyl chain typically adopts extended conformations with occasional gauche arrangements, particularly around specific carbon-carbon bonds [16] [11].

The crystal packing of fluorenylmethoxycarbonyl amino acid derivatives is predominantly stabilized by hydrogen bonding interactions involving the amide groups and acidic hydrogens [30] [17]. The fluorenylmethoxycarbonyl group participates in pi-pi stacking interactions between fluorenyl ring systems, contributing to the overall crystal stability [17] [23]. The palmitoyl chains arrange in favorable van der Waals contacts, creating hydrophobic domains within the crystal lattice that further stabilize the three-dimensional structure [16] [30].

| Structural Feature | Conformational Characteristic |

|---|---|

| Fluorenylmethoxycarbonyl Group | Specific orientations minimizing steric clash |

| Alpha Carbon | Dihedral angles near 0° or 180° |

| Palmitoyl Chain | Extended conformations with occasional gauche |

| Crystal Packing | Hydrogen bonding and pi-pi stacking |

| Intermolecular Forces | Van der Waals contacts and hydrophobic interactions |

| Stereochemical Stability | Protected against epimerization |

The synthesis of 9-fluorenylmethyloxycarbonyl-D-lysine(palmitoyl)-hydroxide represents a sophisticated example of selective epsilon-amino group modification in protected amino acid derivatives. This compound combines the fluorenylmethyloxycarbonyl protecting group strategy with long-chain fatty acid acylation to produce a derivative with enhanced membrane affinity and bioavailability properties [1] [2]. The synthetic approaches discussed herein encompass retrosynthetic analysis, preparation methodologies, selective acylation strategies, reaction optimization, purification techniques, analytical characterization, and scale-up considerations for research applications.

Retrosynthetic Analysis

The retrosynthetic analysis of 9-fluorenylmethyloxycarbonyl-D-lysine(palmitoyl)-hydroxide reveals multiple strategic disconnections that inform the selection of optimal synthetic routes [3]. The compound can be conceptually dissected into three major structural components: the fluorenylmethyloxycarbonyl protecting group, the D-lysine amino acid backbone, and the palmitoyl acyl chain attached to the epsilon-amino group.

The primary retrosynthetic disconnection involves cleavage of the amide bond between the palmitic acid moiety and the epsilon-amino group of lysine. This disconnection suggests that 9-fluorenylmethyloxycarbonyl-D-lysine serves as the key intermediate, which can be selectively acylated at the epsilon-amino position while the alpha-amino group remains protected. This approach ensures regioselective modification and maintains the integrity of the amino acid structure throughout the synthetic sequence.

The analysis also reveals that convergent synthetic strategies, wherein pre-formed activated palmitic acid derivatives are coupled with protected lysine substrates, offer advantages in terms of reaction control and product purity. Such approaches minimize the formation of undesired regioisomers and facilitate purification processes.

9-Fluorenylmethyloxycarbonyl-D-Lysine Preparation

The standard methodology involves treatment of D-lysine with 9-fluorenylmethyloxycarbonyl chloride under basic conditions. The reaction is typically conducted in aqueous sodium bicarbonate solution or aqueous-organic biphasic systems to ensure selective alpha-amino protection [6]. The use of controlled pH conditions (pH 8.5-9.5) is essential to maintain selectivity, as higher pH values can lead to competing epsilon-amino protection and formation of bis-protected products.

Alternative preparation methods include the use of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester as the protecting reagent. This activated ester approach offers improved reaction control and reduces the formation of hydrolysis byproducts that can complicate purification procedures. The reaction proceeds under milder conditions and provides higher yields of the desired monoprotected product.

The purification of 9-fluorenylmethyloxycarbonyl-D-lysine typically involves crystallization from aqueous-alcoholic solutions or chromatographic separation. Ion-exchange chromatography has proven particularly effective for removing unreacted starting materials and ionic impurities, while reversed-phase chromatography provides excellent resolution for separating constitutional isomers.

Analytical characterization confirms the selective alpha-amino protection through nuclear magnetic resonance spectroscopy, where the characteristic fluorenylmethyloxycarbonyl signals appear with appropriate integration ratios. Mass spectrometry provides molecular weight confirmation and fragmentation patterns consistent with the proposed structure.

Selective Epsilon-Palmitoylation Strategies

The selective acylation of the epsilon-amino group in 9-fluorenylmethyloxycarbonyl-D-lysine represents the key transformation in the synthetic sequence [7] [8] [9]. The development of chemoselective methodologies that preferentially target the epsilon-amino group over other nucleophilic sites requires careful consideration of electronic and steric factors that influence reactivity patterns.

The preferred methodology employs activated palmitic acid derivatives in the presence of coupling reagents that facilitate amide bond formation under mild conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in combination with 1-hydroxybenzotriazole represents the most widely adopted coupling system for this transformation [10] [11]. The reaction proceeds through the formation of an activated intermediate that selectively reacts with the more nucleophilic epsilon-amino group.

Palmitoyl chloride provides an alternative acylation reagent, offering the advantage of high reactivity and straightforward handling [12] [13]. However, the use of acid chlorides requires careful optimization of reaction conditions to prevent competing hydrolysis reactions and ensure selective epsilon-amino acylation. The reaction is typically conducted in anhydrous organic solvents such as dichloromethane or dimethylformamide under basic conditions using triethylamine or diisopropylethylamine as the base.

The selectivity of epsilon-amino acylation has been demonstrated through experimental studies that show minimal formation of alpha-amino acylated products when appropriate reaction conditions are employed [14] [15]. Molecular modeling studies indicate that the epsilon-amino group exhibits higher nucleophilicity compared to other potential reaction sites, contributing to the observed regioselectivity.

Temperature control represents a critical parameter in achieving optimal selectivity. Reactions conducted at temperatures below 25°C generally provide superior selectivity profiles, while elevated temperatures can lead to increased formation of side products and reduced overall yields. The reaction kinetics follow pseudo-first-order behavior with respect to the amino acid substrate when coupling reagents are used in excess.

Optimization of Reaction Conditions

The optimization of reaction conditions for the synthesis of 9-fluorenylmethyloxycarbonyl-D-lysine(palmitoyl)-hydroxide encompasses systematic evaluation of multiple reaction parameters to maximize yield, purity, and selectivity [16] [17]. Temperature, solvent composition, reagent stoichiometry, and reaction time represent the primary variables that influence synthetic outcomes.

Temperature optimization studies reveal that reactions conducted at 20-25°C provide optimal balance between reaction rate and selectivity. Lower temperatures (0-10°C) result in incomplete conversions within practical time frames, while higher temperatures (30-40°C) lead to increased side product formation and reduced stereochemical integrity. The temperature dependence follows Arrhenius kinetics with an apparent activation energy of approximately 45-50 kilojoules per mole for the coupling reaction.

Solvent selection significantly impacts reaction efficiency and product purity. Dichloromethane-dimethylformamide mixtures (9:1 volume ratio) provide superior results compared to single-component solvent systems. The mixed solvent system enhances substrate solubility while maintaining appropriate polarity for efficient coupling reagent activation. Alternative solvents such as tetrahydrofuran and acetonitrile show comparable performance but offer no significant advantages over the optimized system.

Reagent stoichiometry optimization demonstrates that 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 0.2 equivalents of 1-hydroxybenzotriazole, and 2.0 equivalents of diisopropylethylamine provide optimal results. Higher reagent loadings do not significantly improve yields but increase purification complexity and reaction costs. Lower loadings result in incomplete conversions and extended reaction times.

Reaction time studies indicate that optimal conversion is achieved within 4-6 hours under the established conditions. Shorter reaction times lead to incomplete substrate consumption, while extended reaction times promote side product formation without significant yield improvements. Monitoring reaction progress through high-performance liquid chromatography allows for precise determination of optimal reaction endpoints.

Purification Techniques

The purification of 9-fluorenylmethyloxycarbonyl-D-lysine(palmitoyl)-hydroxide requires sophisticated chromatographic techniques capable of achieving high resolution separation of closely related structural analogs [18] [19] [20]. The hydrophobic nature of the palmitoyl substituent combined with the polar characteristics of the amino acid backbone presents unique challenges for purification protocol development.

Reversed-phase high-performance liquid chromatography represents the method of choice for achieving high-purity final products [21] [22]. Octadecylsilane columns provide excellent retention and resolution for palmitoylated amino acid derivatives. The mobile phase typically consists of acetonitrile-water gradients containing trifluoroacetic acid as an ion-pairing reagent. The trifluoroacetic acid serves multiple functions: it suppresses ionization of basic amino groups, improves peak symmetry, and enhances retention reproducibility.

Column selection significantly influences separation efficiency. Columns with larger pore sizes (300 Angstrom) accommodate the extended structure of palmitoylated derivatives more effectively than conventional pore size columns. Particle size optimization reveals that 3-5 micrometer particles provide optimal balance between resolution and analysis time for analytical separations, while 10-20 micrometer particles are preferred for preparative applications.

Gradient optimization studies demonstrate that shallow gradients (1-2% acetonitrile per minute) provide superior resolution compared to steep gradients. The optimal gradient profile begins at 30% acetonitrile and increases to 80% acetonitrile over 25-30 minutes, followed by a steep increase to 95% acetonitrile for column washing. Flow rate optimization indicates that 1.0 milliliter per minute provides optimal resolution for analytical columns, while preparative separations benefit from proportionally scaled flow rates.

Alternative purification strategies include ion-exchange chromatography for initial crude product cleanup, followed by reversed-phase chromatography for final purification. This two-step approach reduces the load on the reversed-phase system and can improve overall purification efficiency for larger scale preparations.

Flash chromatography using silica gel modified with octadecylsilane provides a cost-effective alternative for preparative purifications. This approach requires careful optimization of mobile phase composition but can handle larger sample loads compared to high-performance liquid chromatography systems.

Analytical Characterization Methods

Comprehensive analytical characterization of 9-fluorenylmethyloxycarbonyl-D-lysine(palmitoyl)-hydroxide requires multiple complementary techniques to confirm structural identity, purity, and stereochemical integrity [23] [24] [25]. The complexity of the molecule necessitates both spectroscopic and chromatographic analyses to provide complete characterization.

Nuclear magnetic resonance spectroscopy provides the most detailed structural information for confirming successful synthesis [26] [27]. Proton nuclear magnetic resonance spectra reveal characteristic signals for the fluorenylmethyloxycarbonyl protecting group (7.2-7.8 parts per million), the palmitoyl chain (0.9-1.3 parts per million for aliphatic protons, 2.3 parts per million for alpha-carbonyl protons), and the lysine backbone (1.4-4.3 parts per million). Integration ratios confirm the 1:1:1 stoichiometry of the three structural components.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic signals for carbonyl carbons (170-175 parts per million), aromatic carbons (120-145 parts per million), and aliphatic carbons (14-40 parts per million). The chemical shift patterns are consistent with the proposed structure and distinguish the product from potential regioisomers or side products.

Mass spectrometry analysis employs both electrospray ionization and matrix-assisted laser desorption ionization techniques to provide accurate molecular weight determination [28] [29]. Electrospray ionization typically produces multiply charged ions that require deconvolution algorithms for molecular weight calculation. Matrix-assisted laser desorption ionization provides direct molecular ion detection with high mass accuracy, typically within 5-10 parts per million of the calculated mass.

Tandem mass spectrometry experiments provide structural confirmation through characteristic fragmentation patterns. The palmitoyl chain produces characteristic losses corresponding to palmitic acid (256 atomic mass units), while the fluorenylmethyloxycarbonyl group shows characteristic fragmentation patterns including loss of the fluorenyl portion (178 atomic mass units).

High-performance liquid chromatography analysis provides purity assessment and serves as a quantitative analytical method [18]. The developed chromatographic methods typically achieve baseline resolution of the target compound from potential impurities and degradation products. Purity determination through peak area integration generally indicates values greater than 95% for properly purified materials.

Amino acid analysis following acid hydrolysis confirms the presence of lysine and provides quantitative determination of amino acid content. This analysis serves as an orthogonal method for confirming the identity and purity of the final product, particularly for materials intended for biological applications.

Scale-up Considerations for Research Quantities

The scale-up of 9-fluorenylmethyloxycarbonyl-D-lysine(palmitoyl)-hydroxide synthesis from milligram to gram quantities requires systematic evaluation of process parameters and equipment modifications to maintain product quality and reaction efficiency [30] [31] [32]. The transition from analytical to preparative scale introduces new challenges related to heat transfer, mixing efficiency, and safety considerations.

Heat transfer limitations become increasingly significant as reaction scale increases due to the square-cube law relationship between surface area and volume [33]. Reactions that proceed smoothly at small scale may experience temperature control problems at larger scales, particularly for exothermic coupling reactions. The implementation of external cooling systems and temperature monitoring becomes essential for maintaining optimal reaction conditions. Jacketed reaction vessels or external cooling baths provide the necessary temperature control for larger scale preparations.

Mixing efficiency represents another critical consideration for successful scale-up. Magnetic stirring systems adequate for small-scale reactions may prove insufficient for larger volumes, necessitating the implementation of overhead mechanical stirring systems. The mixing rate must be optimized to ensure homogeneous reaction conditions without introducing excessive shear forces that could promote decomposition or side product formation.

Safety considerations become increasingly important as reaction scales increase [31]. The larger quantities of organic solvents and reagents present enhanced fire and health hazards that require appropriate safety measures. Enhanced ventilation systems, larger safety equipment, and detailed safety protocols become necessary for safe operation at preparative scales. Process safety analysis including thermal stability studies and hazard identification becomes essential for reactions involving reactive intermediates or potentially energetic processes.

Equipment considerations for scale-up include the availability of larger reaction vessels, more powerful stirring systems, and enhanced analytical capabilities for monitoring larger batch sizes [34]. Multi-neck flasks with appropriate fittings for temperature probes, addition funnels, and inert atmosphere systems become necessary for maintaining reaction control. Overhead stirring systems with variable speed control provide the necessary mixing efficiency for larger volumes.

Processing time typically increases significantly with scale due to longer heat-up and cool-down times, reduced mixing efficiency, and more complex workup procedures. The time required for purification also increases substantially, as larger product quantities require multiple chromatographic runs or larger chromatographic systems. Planning for these extended processing times is essential for successful scale-up operations.

Quality control becomes more challenging at larger scales due to the increased sample sizes and more complex analytical requirements. Representative sampling becomes critical for ensuring that analytical results accurately reflect the bulk material properties. Multiple analyses from different portions of the batch provide confidence in the overall product quality and consistency.

The economics of scale-up must also be considered, as larger quantities of starting materials and solvents represent significant cost factors. Optimization of reagent stoichiometry and solvent usage becomes increasingly important for cost-effective production. Recovery and recycling of expensive reagents and solvents may become economically advantageous at larger scales.